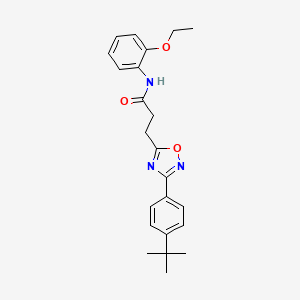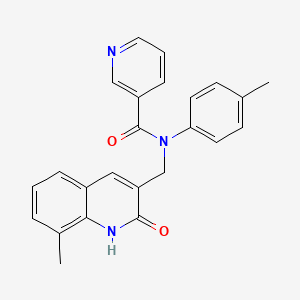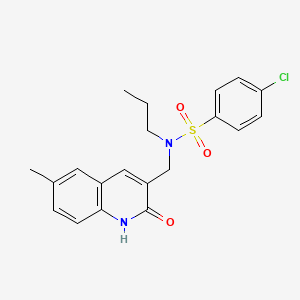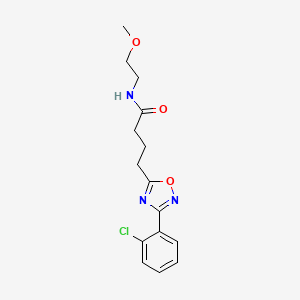
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as COX-2 inhibitor and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide involves the inhibition of the COX-2 enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, the compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide have been extensively studied. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have a neuroprotective effect and can protect against oxidative stress. The compound has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide in lab experiments include its high yield and purity, well-established synthesis method, and extensive research on its biochemical and physiological effects. However, the limitations include its potential toxicity at higher doses and the need for further research to establish its safety and efficacy in humans.
Zukünftige Richtungen
The future directions for 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide include further research on its potential applications in various fields, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. The compound could also be used as a tool for studying the COX-2 enzyme and its role in various diseases. Further research is needed to establish its safety and efficacy in humans and to develop more potent and selective COX-2 inhibitors.
Conclusion:
In conclusion, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its biochemical and physiological effects and has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to establish its safety and efficacy in humans and to develop more potent and selective COX-2 inhibitors.
Synthesemethoden
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide involves the reaction of 2-chlorobenzonitrile, ethyl acetoacetate, hydrazine hydrate, and 2-bromoethanol. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is high, and the purity of the compound can be achieved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the COX-2 enzyme, which is responsible for inflammation and pain. This inhibition leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, colitis, and cancer.
Eigenschaften
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-9-17-13(20)7-4-8-14-18-15(19-22-14)11-5-2-3-6-12(11)16/h2-3,5-6H,4,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCJDWXUZBOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

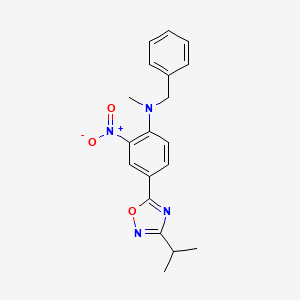
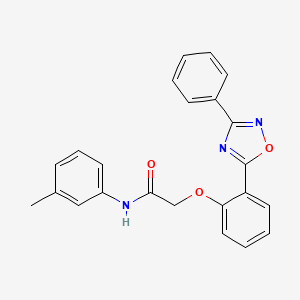
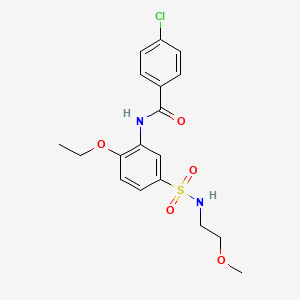
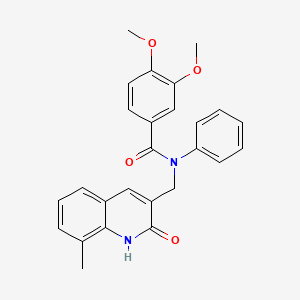
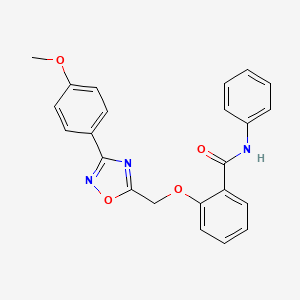
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

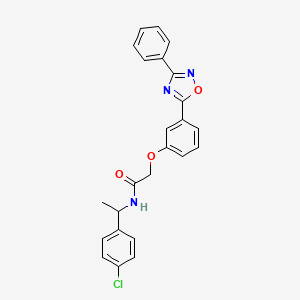
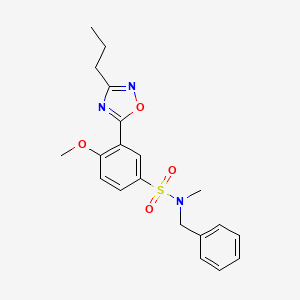
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
